(1S)-1-(4-Bromophenyl)-2-methylpropylamine

Chiral Resolution Stereochemistry Enantioselective Synthesis

(1S)-1-(4-Bromophenyl)-2-methylpropylamine (CAS 1213163-28-0) is an enantiomerically pure chiral primary amine characterized by a 4-bromophenyl substituent and an isopropyl side chain. The compound possesses a stereogenic center at the benzylic carbon bearing the amine group, making it a valuable intermediate in asymmetric synthesis and medicinal chemistry.

Molecular Formula C10H14BrN
Molecular Weight 228.13 g/mol
CAS No. 1213163-28-0
Cat. No. B3222397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-(4-Bromophenyl)-2-methylpropylamine
CAS1213163-28-0
Molecular FormulaC10H14BrN
Molecular Weight228.13 g/mol
Structural Identifiers
SMILESCC(C)C(C1=CC=C(C=C1)Br)N
InChIInChI=1S/C10H14BrN/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7,10H,12H2,1-2H3/t10-/m0/s1
InChIKeySOYPVVIXRRAUTP-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1S)-1-(4-Bromophenyl)-2-methylpropylamine (CAS 1213163-28-0): A Chiral Primary Amine Building Block for Stereospecific Synthesis


(1S)-1-(4-Bromophenyl)-2-methylpropylamine (CAS 1213163-28-0) is an enantiomerically pure chiral primary amine characterized by a 4-bromophenyl substituent and an isopropyl side chain . The compound possesses a stereogenic center at the benzylic carbon bearing the amine group, making it a valuable intermediate in asymmetric synthesis and medicinal chemistry . Its molecular formula is C10H14BrN with a molecular weight of 228.13 g/mol, and it is typically supplied as a free base with purities ranging from 95% to 98% .

Why Generic Substitution Fails: The Critical Role of Stereochemistry in (1S)-1-(4-Bromophenyl)-2-methylpropylamine Procurement


The procurement of (1S)-1-(4-Bromophenyl)-2-methylpropylamine cannot be indiscriminately substituted with its racemic mixture (CAS 785762-36-9), the (R)-enantiomer (CAS 1213606-72-4), or other chiral amine analogs. Stereochemistry fundamentally governs molecular recognition in biological systems and asymmetric catalysis . The (1S)-configuration specifically dictates the spatial orientation of the 4-bromophenyl and isopropyl groups, which in turn controls binding affinity, metabolic stability, and downstream synthetic outcomes . Substitution with the racemate introduces 50% of an undesired enantiomer that may exhibit different pharmacological profiles or compromise enantioselective yields in subsequent transformations. Furthermore, the presence of the 4-bromo substituent provides a unique handle for late-stage functionalization via cross-coupling reactions—a capability absent in non-halogenated analogs .

Quantitative Evidence for (1S)-1-(4-Bromophenyl)-2-methylpropylamine: Comparator-Based Differentiation Data


Enantiomeric Purity: Absolute (1S)-Configuration vs. Racemic Mixture and (R)-Enantiomer

The (1S)-enantiomer (CAS 1213163-28-0) is supplied with a defined absolute stereochemistry, whereas the racemic mixture (CAS 785762-36-9) contains a 1:1 ratio of (1S)- and (1R)-enantiomers . The (R)-enantiomer (CAS 1213606-72-4) is the stereochemical opposite and exhibits distinct physicochemical and biological properties .

Chiral Resolution Stereochemistry Enantioselective Synthesis

Synthetic Utility: 4-Bromo Substituent as a Cross-Coupling Handle vs. Non-Halogenated Analogs

The para-bromo substituent on the phenyl ring of (1S)-1-(4-Bromophenyl)-2-methylpropylamine provides a versatile site for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the introduction of diverse aryl, heteroaryl, or amine groups . This reactivity is absent in the non-halogenated analog, 1-phenyl-2-methylpropylamine, which lacks a leaving group for such transformations.

Cross-Coupling Suzuki-Miyaura Late-Stage Functionalization

Physical Form: Free Base vs. Hydrochloride Salt and Procurement Implications

(1S)-1-(4-Bromophenyl)-2-methylpropylamine (CAS 1213163-28-0) is primarily available as the free base with purities of 95-98% . The hydrochloride salt (CAS 1391414-33-7) is also available, offering enhanced aqueous solubility and stability . The free base is typically more suitable for organic synthesis and reactions requiring non-aqueous conditions, while the hydrochloride salt is preferred for biological assays and aqueous formulations.

Salt Form Selection Solubility Stability

Optimal Application Scenarios for (1S)-1-(4-Bromophenyl)-2-methylpropylamine (CAS 1213163-28-0)


Asymmetric Synthesis of Bioactive Molecules via Chiral Pool Strategy

Researchers requiring a defined stereocenter in a target molecule should procure the (1S)-enantiomer (CAS 1213163-28-0) to avoid racemic mixtures that would necessitate expensive and time-consuming chiral resolution . The compound's benzylic chiral amine core can be incorporated as a stereodirecting element in the synthesis of pharmaceutical candidates, particularly those targeting neurological or psychiatric disorders .

Cross-Coupling-Mediated Library Synthesis for Structure-Activity Relationship (SAR) Studies

Medicinal chemists conducting SAR campaigns can utilize the 4-bromo substituent as a versatile handle for late-stage diversification. The compound can be subjected to Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce a wide range of aryl, heteroaryl, or amine moieties, rapidly generating focused libraries of chiral amine derivatives for biological evaluation .

Preparation of Chiral Ligands and Organocatalysts

The (1S)-1-(4-Bromophenyl)-2-methylpropylamine scaffold can serve as a precursor for the synthesis of enantiopure ligands and organocatalysts used in asymmetric catalysis. The chiral amine can be functionalized to create N-based ligands for metal complexes or transformed into chiral auxiliaries for stereoselective transformations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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